molecular formula C8H8BrF3N2S B6349914 {[(2,4,5-Trifluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 1326812-99-0

{[(2,4,5-Trifluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

Cat. No.: B6349914
CAS No.: 1326812-99-0
M. Wt: 301.13 g/mol
InChI Key: ZQORVFBLFAOXIK-UHFFFAOYSA-N
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Description

{[(2,4,5-Trifluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2,4,5-Trifluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves the reaction of 2,4,5-trifluorobenzyl chloride with thiourea, followed by treatment with hydrobromic acid to yield the hydrobromide salt. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are employed to verify the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

{[(2,4,5-Trifluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {[(2,4,5-Trifluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is used as a building block for synthesizing more complex molecules. Its unique trifluoromethyl groups make it valuable for studying the effects of fluorination on chemical reactivity and stability.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structural features. It may also serve as a probe in biochemical assays.

Medicine

Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors. Its trifluoromethyl groups can enhance the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of {[(2,4,5-Trifluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Triflamides: Compounds with trifluoromethanesulfonyl groups, known for their high NH-acidity and catalytic activity.

    Triflimides: Bis(trifluoromethanesulfonyl)imide derivatives, used as catalysts and reagents in various organic reactions.

Uniqueness

{[(2,4,5-Trifluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is unique due to its specific combination of trifluoromethyl groups and sulfanyl methanimidamide structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for diverse scientific applications.

Properties

IUPAC Name

(2,4,5-trifluorophenyl)methyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2S.BrH/c9-5-2-7(11)6(10)1-4(5)3-14-8(12)13;/h1-2H,3H2,(H3,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQORVFBLFAOXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CSC(=N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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